molecular formula C10H14ClNO B6178342 3-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 2613384-75-9

3-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No. B6178342
CAS RN: 2613384-75-9
M. Wt: 199.7
InChI Key:
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Description

3-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the CAS Number: 2613384-75-9 . It has a molecular weight of 199.68 and is typically stored at room temperature . The compound is usually available in powder form .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinolines (THIQ) was first described by Pictet and Spengler in 1911 . They used phenylethylamine and dimethoxymethane in the presence of aqueous HCl at 100 °C to afford THIQ . Later, researchers replaced dimethoxymethane with aldehydes to give one substituted THIQs .


Molecular Structure Analysis

The IUPAC name for this compound is 3-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride . The InChI code for this compound is 1S/C10H13NO.ClH/c1-12-9-6-8-4-2-3-5-10 (8)11-7-9;/h2-5,9,11H,6-7H2,1H3;1H . The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence .


Chemical Reactions Analysis

The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine . This reaction occurs in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The compound is stable under normal shipping temperatures .

Mechanism of Action

1,2,3,4-tetrahydroisoquinolines (THIQ) based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines, form an important class of natural products . Due to their diverse biological activities, they have garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity . Future research will likely continue to explore the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride involves the condensation of 3-methoxyaniline with cyclohexanone followed by reduction and cyclization.", "Starting Materials": [ "3-methoxyaniline", "cyclohexanone", "sodium borohydride", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: 3-methoxyaniline is reacted with cyclohexanone in the presence of hydrochloric acid to form 3-methoxy-1-cyclohexylamino-1-phenylpropan-1-one.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the ketone group to an alcohol group, forming 3-methoxy-1-cyclohexylamino-1-phenylpropan-1-ol.", "Step 3: The alcohol group is then cyclized to form 3-methoxy-1,2,3,4-tetrahydroquinoline.", "Step 4: The final product, 3-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride, is obtained by reacting the tetrahydroquinoline with hydrochloric acid in ethanol." ] }

CAS RN

2613384-75-9

Product Name

3-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride

Molecular Formula

C10H14ClNO

Molecular Weight

199.7

Purity

95

Origin of Product

United States

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